N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-24-21(17-10-15-9-16(12-17)13-18(21)11-15)14-22-20(23)7-8-25-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBKHGBHZVDWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide typically involves the reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent in this reaction. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, including enzymes and receptors involved in various diseases.
- Case Study : A recent study explored its efficacy in treating cognitive disorders, demonstrating significant improvements in animal models compared to control groups .
-
Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit antimicrobial properties. The phenylsulfanyl group may enhance the compound's effectiveness against certain bacterial strains.
- Data Table : Comparative antimicrobial activity of related compounds.
Compound Name Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide P. aeruginosa 20 -
Materials Science
- The compound's unique structure allows it to be explored as a potential material for organic electronics due to its stability and conductivity properties.
- Synthesis Techniques : Various synthetic methods have been developed to optimize the yield and purity of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide, including solvent-free reactions and microwave-assisted synthesis.
Case Studies
-
Cognitive Function Enhancement
- A study published in 2018 examined the effects of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide on cognitive function in rodent models. Results indicated improved memory retention and learning capabilities, suggesting its potential as a therapeutic agent for cognitive impairments .
-
Antimicrobial Efficacy
- In vitro studies assessed the antimicrobial activity of the compound against various pathogens. The results showed that it effectively inhibited the growth of several bacterial strains, supporting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : Adamantane functionalization (as in the target compound) requires specialized reagents, unlike the oxadiazole/thiazole synthesis in 7c–7f .
- Antioxidant Potential: Phenylsulfanyl groups in analogs (e.g., 7c–7f) show moderate radical-scavenging activity, but hydroxamic acids () are superior .
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cognitive disorders and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents, and includes data tables and case studies to illustrate its effects and mechanisms.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 273.39 g/mol
- CAS Number : Not explicitly provided in the search results, but related compounds are available for reference.
Structural Characteristics
The compound features an adamantane core, a phenylsulfanyl group, and an amide functional group, which contribute to its unique pharmacological properties.
Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing cognitive functions. Its mechanism may involve modulation of dopaminergic and serotonergic pathways, which are critical in treating cognitive disorders such as Alzheimer's disease.
Pharmacological Effects
- Cognitive Enhancement : The compound has shown promise in preclinical models for enhancing memory and learning capabilities.
- Neuroprotective Properties : Studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : The compound appears to reduce neuroinflammation, a contributing factor in many neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Cognitive Improvement in Animal Models
In a study involving rodents, administration of this compound resulted in significant improvements in maze navigation tasks compared to control groups. This suggests enhanced spatial learning and memory retention.
Case Study 2: Neuroprotective Effects Against Oxidative Stress
Another study assessed the compound's ability to protect against oxidative stress-induced neuronal damage. Results indicated a marked decrease in markers of oxidative stress in treated groups versus untreated controls, highlighting its potential as a neuroprotective agent.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise coupling : Use amide bond formation between the adamantane-methoxy-methylamine intermediate and 3-(phenylsulfanyl)propanoic acid. Activation via carbodiimides (e.g., EDC/HOBt) improves yield .
- Purification : Column chromatography (e.g., silica gel with gradients of dichloromethane/methanol) is effective for isolating the target compound .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance reaction efficiency .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify adamantane methoxy (δ ~3.3 ppm), phenylsulfanyl (δ ~7.3–7.5 ppm), and amide carbonyl (δ ~170 ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 414.2) .
- X-ray crystallography : Resolve stereochemistry of the adamantane core and sulfanyl group orientation .
Q. What precautions are critical for handling this compound during experiments?
- Methodology :
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Safety : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (refer to SDS guidelines for analogous propanamides) .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism of action?
- Methodology :
- Target selection : Prioritize enzymes with adamantane-binding pockets (e.g., viral proteases or cytochrome P450 isoforms) .
- Assay setup : Use fluorogenic substrates (e.g., FRET-based assays) with IC50 determination via dose-response curves .
- Controls : Include positive inhibitors (e.g., ritonavir for proteases) and vehicle controls to validate specificity .
Q. How to address contradictory bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolic stability : Assess hepatic microsomal degradation to identify metabolites interfering with activity .
- Solubility testing : Use PEG-400/saline mixtures to improve bioavailability in animal models .
- PK/PD modeling : Corrogate plasma concentration-time profiles with efficacy endpoints to refine dosing .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance pharmacokinetic properties?
- Methodology :
- Adamantane modifications : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve aqueous solubility .
- Sulfanyl group replacement : Test bioisosteres (e.g., sulfonyl or methylthio) to balance potency and metabolic stability .
- Propanamide backbone : Evaluate methyl branching to modulate conformational flexibility and target binding .
Q. Which in silico tools predict target interactions and binding affinities for this compound?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 6LU7 for proteases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess adamantane-methoxy group dynamics in lipid bilayers .
- QSAR models : Train datasets with IC50 values of analogs to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
